REACTION_CXSMILES
|
C[O:2][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][CH:8]2[CH2:12][CH2:11][CH2:10][N:9]2[CH3:13])=[CH:5][CH:4]=1.Br.[OH-].[Na+]>C(O)(=O)C>[OH:2][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][CH:8]2[CH2:12][CH2:11][CH2:10][N:9]2[CH3:13])=[CH:5][CH:4]=1 |f:2.3|
|
Name
|
2-(4-methoxybenzyl)-1-methylpyrrolidine
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CC2N(CCC2)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracting it 4 times with, in each case, 50 ml of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined ether
|
Type
|
CUSTOM
|
Details
|
distil off the solvent
|
Type
|
CUSTOM
|
Details
|
Recrystallize the resulting residue from 25 ml of ethanol
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |